2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde
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Overview
Description
2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde is an organic compound that features both an imidazole ring and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, reduced imidazole derivatives, and substituted benzaldehyde compounds.
Scientific Research Applications
2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)benzaldehyde: Similar structure but with a benzimidazole ring instead of an imidazole ring.
2-(1-methyl-1H-imidazol-4-yl)ethanol: Similar imidazole ring but with an ethanol group instead of a benzaldehyde group.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-[1-(1H-imidazol-5-yl)ethyl]benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9(12-6-13-8-14-12)11-5-3-2-4-10(11)7-15/h2-9H,1H3,(H,13,14) |
InChI Key |
WRFDNTNQHCBPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C=O)C2=CN=CN2 |
Origin of Product |
United States |
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